2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
Description
2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is a heterocyclic compound featuring a quinazoline core substituted with a chlorine atom at position 2, a ketone group at position 4, and a carboxylic acid at position 8. The molecular formula is inferred as C₉H₅ClN₂O₃ (molecular weight ≈224.6 g/mol). This compound serves as a key intermediate in pharmaceutical synthesis, particularly for inhibitors and bioactive molecules, due to its reactive chloro and carboxylic acid groups.
Properties
Molecular Formula |
C9H5ClN2O3 |
|---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
2-chloro-4-oxo-3H-quinazoline-8-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-11-6-4(7(13)12-9)2-1-3-5(6)8(14)15/h1-3H,(H,14,15)(H,11,12,13) |
InChI Key |
XSABUQKQLUQUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Core Quinazolinone Formation
The quinazoline scaffold is typically constructed via cyclization of anthranilic acid derivatives. For 8-carboxy-substituted analogs, 2-amino-5-carboxybenzoic acid serves as the precursor. Cyclization with formamide at 120°C for 6–8 hours yields 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid. This step achieves a 70–85% yield under reflux conditions, with purity confirmed via HPLC.
Key Reaction Parameters:
Chlorination at Position 2
Chlorination of the quinazolinone core at position 2 is achieved using phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with chlorine.
Procedure :
-
Quinazolin-4-one (1 equiv) is suspended in POCl₃ (5 equiv).
-
DMF (0.1 equiv) is added as a catalyst.
-
The mixture is refluxed at 100–105°C for 5–6 hours.
-
Excess POCl₃ is removed under vacuum, and the product is neutralized with NaHCO₃.
| Parameter | Value |
|---|---|
| Temperature | 100–105°C |
| Reaction Time | 5–6 hours |
| Yield | 62–68% |
| Purity (HPLC) | ≥95% |
This method is scalable but requires careful handling of POCl₃ due to its corrosive nature.
Sonogashira Coupling and Functional Group Interconversion
Optimization Insights:
-
Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
-
Base : Triethylamine (3 equiv)
-
Solvent : Tetrahydrofuran (THF)
Carboxylic Acid Formation
The ester intermediate (e.g., methyl 8-carboxyquinazoline-2-chloro-4-one) is hydrolyzed using aqueous NaOH (2M) at 60°C for 4 hours, yielding the free carboxylic acid. Acidic workup with HCl ensures precipitation of the product.
| Hydrolysis Condition | Outcome |
|---|---|
| NaOH Concentration | 2M |
| Temperature | 60°C |
| Yield | 85–90% |
This route is advantageous for introducing diverse substituents but demands multi-step purification.
Nucleophilic Aromatic Substitution (SNAr)
Direct Carboxylation
A microwave-assisted SNAr reaction installs the carboxylic acid group at position 8. 2-Chloro-4-oxoquinazoline is treated with potassium cyanide (KCN) in DMSO at 150°C for 30 minutes, followed by acidic hydrolysis of the nitrile to the carboxylic acid.
Critical Parameters :
Comparative Analysis of SNAr Methods
The table below contrasts SNAr with alternative carboxylation strategies:
| Method | Reagent | Temperature | Yield | Purity |
|---|---|---|---|---|
| SNAr (KCN) | KCN/DMSO | 150°C | 55% | 90% |
| Hydrolysis (Ester) | NaOH/H₂O | 60°C | 85% | 95% |
| Grignard Carboxylation | CO₂/THF | -78°C | 40% | 80% |
SNAr offers rapid synthesis but lower yields compared to ester hydrolysis.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chloro group at position 2 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effect of the adjacent carbonyl group.
| Reaction Type | Nucleophile | Conditions | Product | References |
|---|---|---|---|---|
| Amination | Primary amines | DMF, 80°C, 6–12 hours | 2-Amino-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid | |
| Alkoxylation | Sodium methoxide | Methanol, reflux | 2-Methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid | |
| Thioether Formation | Thiophenol | K₂CO₃, DMSO, 60°C | 2-(Phenylthio)-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid |
These substitutions are pivotal for introducing pharmacophores or modifying solubility. For example, amination with benzylamine yields derivatives with enhanced antimicrobial activity.
Esterification and Amide Formation
The carboxylic acid group at position 8 participates in condensation reactions to form esters or amides.
| Reaction Type | Reagents/Conditions | Product | Applications | References |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (catalytic), reflux | Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate | Intermediate for further derivatization | |
| Amide Coupling | EDCl/HOBt, DMF, room temperature | 2-Chloro-4-oxo-N-(aryl)-3,4-dihydroquinazoline-8-carboxamide | Kinase inhibition studies |
The methyl ester derivative (synthesized via Fischer esterification) is a common intermediate for accessing halogenated quinazoline libraries. Amide derivatives exhibit improved bioavailability in preclinical models.
Decarboxylation Reactions
Decarboxylation occurs under thermal or basic conditions, yielding simpler quinazoline frameworks.
| Conditions | Product | Mechanism | References |
|---|---|---|---|
| Pyridine, 150°C | 2-Chloro-4-oxo-3,4-dihydroquinazoline | Radical-initiated CO₂ elimination | |
| NaOH (aq), Δ | 2-Chloro-4-oxoquinazoline | Base-assisted deprotonation and decarboxylation |
This reaction simplifies the scaffold while retaining the chloro and ketone functionalities, useful for structure-activity relationship studies.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles via intramolecular cyclization.
The hydrazide derivative (synthesized via hydrazine hydrate treatment) is instrumental in synthesizing Schiff bases with antimicrobial properties .
Salt Formation and Acid-Base Reactions
The carboxylic acid forms salts with inorganic bases, enhancing aqueous solubility.
| Base | Salt | Solubility (mg/mL) | References |
|---|---|---|---|
| NaOH | Sodium 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate | >50 (pH 7.4) | |
| NH₄OH | Ammonium salt | 35–40 |
Salts are critical for formulation studies, particularly in drug delivery systems.
Key Mechanistic Insights
-
Chloro Substitution : Proceeds via an SNAr mechanism due to electron deficiency at C2.
-
Decarboxylation : Follows a radical pathway under pyrolysis or a concerted mechanism in basic media.
-
Cyclization : Facilitated by electrophilic activation of the carbonyl group.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is , with a molecular weight of approximately 224.6 g/mol. The compound features a chloro substituent at the second position and a carboxylic acid group at the eighth position of the quinazoline ring, contributing to its unique reactivity and biological activity.
Medicinal Chemistry
Antimicrobial and Anticancer Properties:
Research indicates that 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid exhibits notable antimicrobial and anticancer activities. The presence of the chloro group enhances its interaction with biological targets, making it a candidate for drug development against various pathogens and tumors.
Mechanisms of Action:
The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways .
Chemical Research
Synthesis and Functionalization:
The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid can be achieved through several multi-step processes. These methods allow for further functionalization, enabling researchers to create derivatives with tailored properties for specific applications in organic synthesis .
Building Block in Organic Synthesis:
This compound is utilized as a versatile building block in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the creation of more complex molecules .
Biological Evaluation
In Vitro Studies:
Numerous in vitro studies have been conducted to evaluate the biological activities of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid. These studies typically assess its cytotoxicity against cancer cell lines and its effectiveness as an antimicrobial agent against various bacterial strains .
Case Study Example:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline compounds exhibited selective inhibition against specific cancer cell lines, highlighting the potential therapeutic applications of related compounds .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid include quinazoline, benzoxazine, and quinoxaline derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Heterocyclic Core Influence: Quinazoline vs. Quinoxaline Derivatives: Quinoxaline’s dual nitrogen atoms in adjacent positions create distinct electronic properties, making it suitable for kinase inhibition.
Substituent Effects: 2-Chloro Group: The 2-Cl substituent in the target compound increases electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions compared to the non-chlorinated parent acid. Ester vs. Carboxylic Acid: Ethyl ester derivatives (e.g., CAS 1956380-50-9) exhibit higher lipophilicity, improving membrane permeability in prodrug designs.
Applications: The benzoxazine derivative (CAS 123040-45-9) is prioritized in antimicrobial research due to its 4-methyl group, which enhances metabolic stability. Quinoxaline analogs () are explored for anticancer activity, leveraging the 4-methoxyphenyl group for hydrophobic interactions.
Biological Activity
2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (CAS No. 1884331-16-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is , with a molecular weight of approximately 218.7 g/mol. The compound features a quinazoline core structure, which is known for its bioactive properties.
Antimicrobial Activity
Research indicates that compounds within the quinazoline family, including 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, exhibit antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Properties
The anticancer potential of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid has been evaluated in several studies. It has been found to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For example, a study highlighted its ability to inhibit the proliferation of A549 lung cancer cells through modulation of the PAK4 signaling pathway .
COX Inhibition
Compounds similar to 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid have shown promise as COX inhibitors. One study reported that derivatives exhibited significant COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs . The maximum COX inhibition was noted at concentrations around 20 μM.
The mechanism by which 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer cell signaling.
- Receptor Modulation : It can interact with specific receptors that regulate cell growth and apoptosis.
- Signal Transduction Pathways : The compound affects pathways such as PAK4 signaling, which is implicated in cancer cell invasion and migration.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Q & A
Q. How can researchers design dose-response studies to account for the compound’s potential cytotoxicity?
- Methodological Answer : Pre-screen using in vitro models (e.g., HEK-293 cells) with MTT assays. ’s clozapine analog studies suggest starting with low concentrations (1–10 µM) to avoid off-target effects. Dose-escalation protocols must include negative controls (e.g., DMSO vehicle) and triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
